Methyl 3-[(2-ethoxyethyl)amino]butanoate
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Overview
Description
Methyl 3-[(2-ethoxyethyl)amino]butanoate is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol. It belongs to the category of amino acid esters and is characterized by its ester functional group and amino substituent.
Preparation Methods
The synthesis of Methyl 3-[(2-ethoxyethyl)amino]butanoate typically involves the esterification of 3-[(2-ethoxyethyl)amino]butanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 3-[(2-ethoxyethyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-[(2-ethoxyethyl)amino]butanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-ethoxyethyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to Methyl 3-[(2-ethoxyethyl)amino]butanoate include other amino acid esters like ethyl 3-[(2-ethoxyethyl)amino]butanoate and propyl 3-[(2-ethoxyethyl)amino]butanoate . These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester and amino substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-(2-ethoxyethylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-4-13-6-5-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXAKOPXKWDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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